molecular formula C7H7N3O2 B11919070 7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11919070
M. Wt: 165.15 g/mol
InChI Key: NOVWLZKMSUVARK-UHFFFAOYSA-N
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Description

7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable pyrimidine precursor. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For example, the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method offers the advantage of shorter reaction times and higher yields compared to traditional methods . The process typically involves the use of specialized equipment to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the fused ring system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

7-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H7N3O2/c1-3-2-8-5-4(3)9-7(12)10-6(5)11/h2,8H,1H3,(H2,9,10,11,12)

InChI Key

NOVWLZKMSUVARK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1NC(=O)NC2=O

Origin of Product

United States

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